Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate is a chemical compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of sulfur in these compounds enhances their pharmacological properties, making them valuable in the synthesis of various organic combinations .
Preparation Methods
The synthesis of Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-mercaptoacetic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the thiazolidine ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and purity .
Chemical Reactions Analysis
Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . In industry, it is used in the synthesis of pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity . The compound can form covalent bonds with target proteins, leading to inhibition or modulation of their activity . This interaction can result in various pharmacological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Ethyl (3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate can be compared with other thiazolidine derivatives, such as 2-mercaptoacetic acid and ethyl acetoacetate . These compounds share similar structural features but differ in their specific functional groups and biological activities . The presence of the ethyl ester group in this compound enhances its solubility and bioavailability, making it a unique and valuable compound in medicinal chemistry .
Properties
CAS No. |
89570-24-1 |
---|---|
Molecular Formula |
C6H7NO3S3 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
ethyl 2-(3-oxo-5-sulfanylidene-1,2,4-dithiazolidin-4-yl)acetate |
InChI |
InChI=1S/C6H7NO3S3/c1-2-10-4(8)3-7-5(9)12-13-6(7)11/h2-3H2,1H3 |
InChI Key |
WCGBNLOOGPYJER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)SSC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.